molecular formula C8H10F3NO2 B13424946 1-(Trifluoroacetyl)piperidine-4-carbaldehyde CAS No. 401948-16-1

1-(Trifluoroacetyl)piperidine-4-carbaldehyde

Cat. No.: B13424946
CAS No.: 401948-16-1
M. Wt: 209.17 g/mol
InChI Key: SHLBENDDCRQOCL-UHFFFAOYSA-N
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Description

1-(Trifluoroacetyl)piperidine-4-carbaldehyde is an organic compound with the molecular formula C8H10F3NO2 It is characterized by the presence of a trifluoroacetyl group attached to a piperidine ring, which in turn is bonded to a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde can be synthesized through a multi-step process. One common method involves the reaction of piperidine with trifluoroacetic anhydride to form 1-(trifluoroacetyl)piperidine. This intermediate is then subjected to formylation to introduce the carbaldehyde group, resulting in the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Trifluoroacetyl)piperidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antiproliferative activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(trifluoroacetyl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Trifluoroacetyl)piperidine-4-carbaldehyde is unique due to the presence of both trifluoroacetyl and carbaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

CAS No.

401948-16-1

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

1-(2,2,2-trifluoroacetyl)piperidine-4-carbaldehyde

InChI

InChI=1S/C8H10F3NO2/c9-8(10,11)7(14)12-3-1-6(5-13)2-4-12/h5-6H,1-4H2

InChI Key

SHLBENDDCRQOCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C=O)C(=O)C(F)(F)F

Origin of Product

United States

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